molecular formula C16H14N2O2S B1676149 Mefenacet CAS No. 73250-68-7

Mefenacet

Cat. No. B1676149
CAS RN: 73250-68-7
M. Wt: 298.4 g/mol
InChI Key: XIGAUIHYSDTJHW-UHFFFAOYSA-N
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Description

Mefenacet is a chemical herbicide mainly used in transplanting paddy fields . It is an inhibitor of the growth and division of grass weed cells, which can effectively control grass weeds . It was first developed by Bayer, Germany, in 1987, and was put into production in Japan under the trade name Hinochloa, Rancho .


Molecular Structure Analysis

Mefenacet has a molecular formula of C16H14N2O2S and a molar mass of 298.36 . The InChI (IUPAC International Chemical Identifier) of Mefenacet is InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

Mefenacet appears as pure white crystals with a melting point of 134.8°C . It has a vapor pressure of 5.63E-08mmHg at 25°C and a density of 1.2361 (rough estimate) . It is stable to acid, alkali, light, and heat .

Scientific Research Applications

Application 1: Integrated Weed Management in Transplanted Rice

  • Specific Scientific Field : Agriculture, specifically weed management in transplanted rice fields .
  • Summary of the Application : Mefenacet is used as a pre-emergence herbicide in integrated weed management (IWM) for transplanted rice fields. It is used in combination with bensulfuron-methyl and followed by either bispyribac-sodium or penoxsulam as post-emergence herbicides .
  • Methods of Application or Experimental Procedures : The herbicide-based IWM options involve the sequential application of the pre-emergence herbicide mefenacet plus bensulfuron-methyl and post-emergence application of bispyribac-sodium or penoxsulam followed by one hand-weeding .
  • Results or Outcomes : Compared to farmers’ practice, these IWM options were found to be the most profitable alternatives, with reductions in labor requirement by 11 to 25 person-days per hectare and in total weed control cost by US$44 to 94 per hectare, resulting in net returns increases by US$54 to 77 per hectare without compromising on grain yield .

Application 2: Risk Assessment in Drinking Water Sources

  • Specific Scientific Field : Environmental Geochemistry and Health .
  • Summary of the Application : Mefenacet, along with other organic amine pesticides (OAPs), has been detected in the Xiang River, a representative drinking water source in China. The study focused on the occurrence characteristics of 34 OAPs .
  • Methods of Application or Experimental Procedures : The study involved the collection and analysis of water samples from the Xiang River to determine the concentration of OAPs .
  • Results or Outcomes : The study found that the concentration of OAPs in a mixed tap water sample was lower than those in surface water samples, indicating OAPs can be removed by water plants to a certain extent .

Application 3: Effects on Soil Microbial Communities

  • Specific Scientific Field : Soil Science .
  • Summary of the Application : A study was conducted to understand the effects of applications of Mefenacet on the structure of soil microbial communities .
  • Methods of Application or Experimental Procedures : The study involved the use of phospholipid fatty acid (PLFA) profiles under the oxidative and reductive conditions prevailing in Japanese lowland rice fields .
  • Results or Outcomes : The specific results or outcomes of this study are not detailed in the search results .

Application 4: Weed Control in Various Crops

  • Specific Scientific Field : Agriculture .
  • Summary of the Application : Propyzamide, a benzamide herbicide, finds widespread applications in weed control for various crops including sunflower, lettuce, soybeans, cotton, and others . Serving as a synthesis inhibitor, mefenacet effectively targets weeds, particularly E. crus-galli, in rice fields with low toxicity and high efficacy .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the search results .

Application 5: Pesticide Management and Control

  • Specific Scientific Field : Environmental Science .
  • Summary of the Application : This study provided crucial insights for regional pesticide management and control in the Xiang River basin, emphasizing the importance of implementing strategies to minimize the release of OAPs into the environment and protect human health .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the search results .

Safety And Hazards

Mefenacet is classified as dangerous for the environment . It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . The LD50 in rats and mice is >5000 mg/kg orally . It is recommended to avoid release to the environment .

Future Directions

The global Mefenacet market is anticipated to rise at a considerable rate during the forecast period, between 2022 and 2028 . This suggests that there is ongoing interest and potential growth in the use and production of Mefenacet.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAUIHYSDTJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058173
Record name Mefenacet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mefenacet

CAS RN

73250-68-7
Record name 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73250-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenacet [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenacet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFENACET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
H Watanabe, K Takagi, SH Vu - Pest Management Science …, 2006 - Wiley Online Library
… prediction of the fate of mefenacet in an experimental paddy … Observed concentrations of mefenacet in the paddy water and … Predicted mefenacet concentrations both in the water and …
Number of citations: 86 onlinelibrary.wiley.com
X Cai, J Chen, X Wang, H Gao, B Xiang… - Pesticide Biochemistry and …, 2022 - Elsevier
… mefenacet concentration to inhibit their activity. The reduced sensitivity of VLCFAEs to mefenacet … Resistance to mefenacet evolves relatively slowly and mefenacet-resistance had …
Number of citations: 11 www.sciencedirect.com
C Fedtke - Pesticide science, 1991 - Wiley Online Library
… of the mode of action of the oxyacetamide herbicide mefenacet. An algal strain with a decreased sensitivity towards mefenacet was obtained by successively increasing the herbicide …
Number of citations: 21 onlinelibrary.wiley.com
M Saka - Ecotoxicology and environmental safety, 2010 - Elsevier
… The most toxic herbicide was thiobencarb followed by mefenacet and … Mefenacet was more toxic than simetryn, but was not as toxic as thiobencarb. The LC50 values of mefenacet were …
Number of citations: 30 www.sciencedirect.com
M Saka, N Tada, Y Kamata - Ecotoxicology and environmental safety, 2013 - Elsevier
We examined the chronic toxicity of three rice paddy herbicides (simetryn, mefenacet, and thiobencarb) using an amphibian (Silurana tropicalis) metamorphosis assay (a 28-day …
Number of citations: 19 www.sciencedirect.com
Z Yu, B Liu, Z Jiang, G Zhang - Journal of Chromatography A, 2009 - Elsevier
A procedure based on solid phase extraction (SPE) has been developed for the simultaneous pre-concentration of herbicide mefenacet (MN) and its three photolysis degradation …
Number of citations: 30 www.sciencedirect.com
FD Hess, JD Holmsen, C Fedtke - Weed Research, 1990 - Wiley Online Library
… mefenacet has recently been develojjed for pre-emergence control of graminaceous and some dicotyledonous weeds in rice. Whereas mefenacet … the influence of mefenacet on growth, …
Number of citations: 24 onlinelibrary.wiley.com
FF FAJARDO - Journal of Pesticide Science, 2000 - jlc.jst.go.jp
… On the other hand, mefenacet dissipation declined steadily at these layers. Also, leaching of mefenacet was not as evident as in pretilachlor. Mefenacet concentration in paddy water …
Number of citations: 53 jlc.jst.go.jp
H Guo, J Zhang, Z Liu, S Yang, C Sun - Journal of hazardous materials, 2010 - Elsevier
The effect of two solubilizers, Tween80 and β-cyclodextrin (BCD) on the distribution of herbicide mefenacet (MF) in soil–water system was investigated. The results indicated that in the …
Number of citations: 22 www.sciencedirect.com
SM Kim, JW Kwon, KC Ahn, IK Cho… - The Korean Journal …, 2003 - koreascience.kr
The leaching behaviour of [aniline-$^{14} C $] mefenacet in soil was investigated using glass columns (5 cm ID $\times $30 cm. H) packed with two types of soils with different …
Number of citations: 1 koreascience.kr

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